![molecular formula C18H16ClN5O3 B3010611 methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 899973-01-4](/img/structure/B3010611.png)
methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
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Overview
Description
“Methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde using the Ohira-Bestmann reagent .Molecular Structure Analysis
While specific structural data for “methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” is not available, we can infer some information based on similar compounds. For instance, the crystal structure of 5-amino-1-methyl-4-nitroimidazole, a compound with a similar heterocyclic structure, has been reported .Chemical Reactions Analysis
Triazole compounds are known to participate in a variety of chemical reactions. For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .Scientific Research Applications
- 1,2,4-oxadiazoles exhibit promising anti-infective properties, including antibacterial, antiviral, and anti-leishmanial activities . Researchers have synthesized various derivatives of 1,2,4-oxadiazoles to combat infectious diseases caused by microorganisms such as bacteria, viruses, and parasites.
Anti-Infective Agents
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which share a similar structure with the compound , have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .
properties
IUPAC Name |
methyl 4-[[5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3/c1-27-18(26)12-4-8-14(9-5-12)21-17(25)15-16(20)24(23-22-15)10-11-2-6-13(19)7-3-11/h2-9H,10,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBGKLPIEFQJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate |
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